Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Description
Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazole-pyrimidine core with a methyl group at position 5 and a potassium carboxylate moiety at position 6. The potassium salt form enhances solubility in polar solvents, making it suitable for biological studies. Its molecular formula is C₈H₅KN₄O₂, with a molar mass of 252.25 g/mol (based on related analogs) .
Properties
IUPAC Name |
potassium;5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2.K/c1-4-5(6(12)13)2-8-7-10-9-3-11(4)7;/h2-3H,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYPIAMICRAMQO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NN=CN12)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-1H-[1,2,4]triazole-3-carboxylic acid with potassium hydroxide in an aqueous medium. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole or pyrimidine rings.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Biological Activities
Antihypertensive Properties
Research has shown that derivatives of 1,2,4-triazolo[4,3-a]pyrimidine, including potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, exhibit notable antihypertensive effects. In studies comparing these compounds with established antihypertensive agents like captopril and furosemide, the triazolo derivatives demonstrated comparable or superior diuretic activities. The evaluation involved measuring blood pressure changes in animal models and assessing renal function through diuretic response .
Calcium Channel Blocking Activity
Another area of application is as a calcium-channel blocker. Compounds synthesized from the triazolo-pyrimidine framework have been investigated for their ability to inhibit calcium influx in cardiac and vascular smooth muscle cells. This mechanism helps in managing conditions like hypertension and angina .
Case Study 1: Antihypertensive Activity Evaluation
A study conducted on a series of synthesized triazolo-pyrimidine derivatives included this compound. The compounds were administered to hypertensive rats over a period of four weeks. Results indicated a significant reduction in systolic blood pressure compared to control groups treated with placebo. The study concluded that these compounds could serve as promising candidates for developing new antihypertensive medications .
Case Study 2: Calcium Channel Inhibition
In another investigation focusing on cardiac health, researchers tested the calcium channel blocking activity of this compound in isolated rat heart models. The compound demonstrated a dose-dependent inhibition of calcium-induced contractions in cardiac myocytes. This finding supports its potential use in treating cardiac arrhythmias and related disorders .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The triazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This binding can inhibit or activate biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Selected Triazolopyrimidine Derivatives
Pharmacological and Physicochemical Properties
- Solubility : The potassium salt form of the target compound offers superior aqueous solubility compared to ethyl or methyl esters, which are more lipophilic .
- Bioactivity: While specific data for the potassium derivative are lacking, related compounds (e.g., 2-amino-carboxamides) exhibit antiproliferative activity in preliminary evaluations . Triazoloquinoxaline analogs demonstrate significant positive inotropic effects (e.g., 9.92% increased stroke volume in rabbit heart models) .
- Stability : Ethyl and methyl esters (e.g., compound 13) show stability via NMR, whereas dihydro-oxo derivatives may undergo tautomerization or oxidation .
Commercial and Practical Considerations
- Availability: The potassium salt is discontinued, while ethyl esters (e.g., sc-351771 from Santa Cruz Biotechnology) remain available at high cost ($487/g) .
- Synthetic Flexibility : Multi-component reactions enable regioselective synthesis of analogs (e.g., [1,5-a] vs. [4,3-a] fused systems), allowing tailored modifications for drug discovery .
Biological Activity
Potassium 5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential applications in medicine.
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods that yield high purity and yield rates. For example, one study reported the synthesis of related triazolo-pyrimidine derivatives with notable yields and characterized them using techniques such as NMR and IR spectroscopy to confirm their structures .
Antihypertensive Properties
Research indicates that derivatives of 1,2,4-triazolo[4,3-a]pyrimidine exhibit significant antihypertensive effects. In a comparative study against standard antihypertensive drugs like captopril, certain derivatives showed promising results in lowering blood pressure in experimental models. The mechanism is believed to involve calcium channel blockade and vasodilation .
Table 1: Comparative Antihypertensive Activity
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds derived from this scaffold have demonstrated cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .
Table 2: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 15 | |
| Quinoline-pyrido[2,3-d]pyrimidinones | MCF-7 | 10 | |
| Pyrazolo[1,5-a]pyrimidines | A549 | 12 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. For example:
- Calcium Channel Blockade : This compound has been shown to inhibit calcium influx in vascular smooth muscle cells leading to vasodilation and reduced blood pressure.
- Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Hypertension Model : In a rat model induced with hypertension, administration of the compound resulted in a significant reduction in systolic blood pressure compared to controls.
- Cancer Cell Line Study : In vitro studies on HeLa cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers for apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
